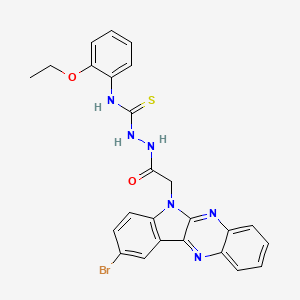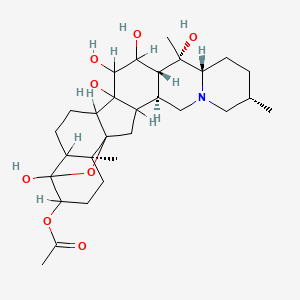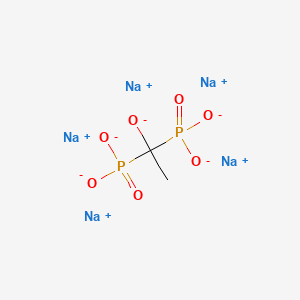
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it widely utilized as a chelating and sequestering agent in various applications, including detergents and water treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is synthesized by neutralizing phosphonic acid, (1-hydroxyethylidene)bis- with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired pentasodium salt .
Industrial Production Methods
In industrial settings, the compound is produced by reacting phosphonic acid, (1-hydroxyethylidene)bis- with sodium hydroxide, followed by spray drying to obtain the solid form. This method ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, iron, and copper in aqueous solutions.
Substitution: Requires specific reagents depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include metal-phosphonate complexes, which are highly stable and have various industrial applications .
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry and chemical synthesis.
Biology: Employed in biological research for its ability to bind metal ions.
Industry: Utilized in water treatment, detergents, and as a corrosion inhibitor.
Mécanisme D'action
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation process involves the interaction of the oxygen atoms in the phosphonic acid groups with the metal ions, resulting in the formation of coordinated complexes. These complexes can inhibit processes such as scale formation and corrosion .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is unique due to its strong chelating properties and stability in aqueous solutions. Similar compounds include:
Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt: Similar chelating properties but different sodium content.
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): Another strong chelating agent with multiple phosphonic acid groups.
Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP): Known for its high chelation capacity and stability.
These compounds share similar applications but differ in their specific chemical structures and sodium content, which can influence their effectiveness in various applications.
Propriétés
Numéro CAS |
13710-39-9 |
|---|---|
Formule moléculaire |
C2H3Na5O7P2 |
Poids moléculaire |
315.94 g/mol |
Nom IUPAC |
pentasodium;1,1-diphosphonatoethanolate |
InChI |
InChI=1S/C2H7O7P2.5Na/c1-2(3,10(4,5)6)11(7,8)9;;;;;/h1H3,(H2,4,5,6)(H2,7,8,9);;;;;/q-1;5*+1/p-4 |
Clé InChI |
NQTJNQVDBYOMKA-UHFFFAOYSA-J |
SMILES canonique |
CC([O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


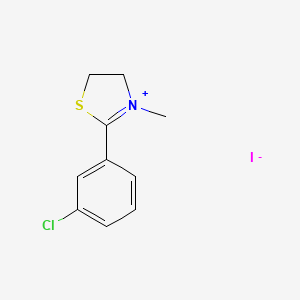




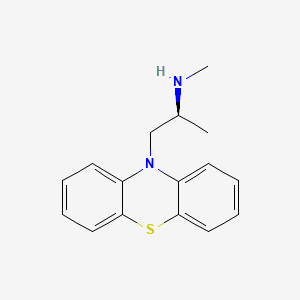


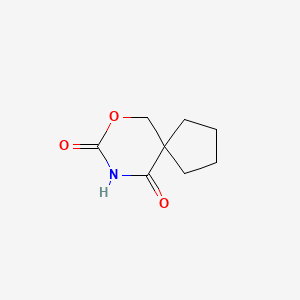
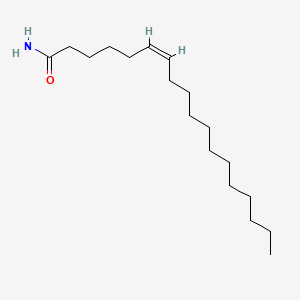
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)

